4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
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Overview
Description
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile is a complex organic compound characterized by its star-shaped, fully conjugated molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, which is used to form the ethyne linkers between the benzene rings and the nitrilotris core. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually argon .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile involves its ability to participate in electron transfer processes due to its highly conjugated structure. This compound can act as an electron acceptor or donor, forming charge transfer complexes. These properties are crucial for its applications in materials science and electronics .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
- 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
- 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
Uniqueness
What sets 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile apart from similar compounds is its unique star-shaped structure and the presence of multiple ethyne linkers, which enhance its conjugation and electron transfer capabilities. This makes it particularly valuable in applications requiring high electronic conductivity and stability .
Properties
IUPAC Name |
4-[2-[4-[4-[2-(4-cyanophenyl)ethynyl]-N-[4-[2-(4-cyanophenyl)ethynyl]phenyl]anilino]phenyl]ethynyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H24N4/c46-31-40-13-7-34(8-14-40)1-4-37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)5-2-35-9-15-41(32-47)16-10-35)45-29-23-39(24-30-45)6-3-36-11-17-42(33-48)18-12-36/h7-30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYHSQFMZKEKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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